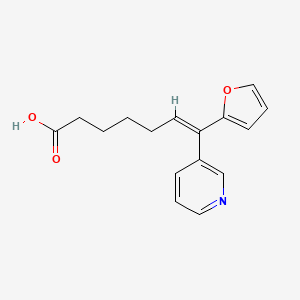

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid

Description

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid is a synthetic compound featuring a hept-6-enoic acid backbone substituted with furan-2-yl and pyridin-3-yl groups at the 7-position. The compound’s structural uniqueness lies in the furan moiety, which may influence electronic properties, lipophilicity, and biological interactions compared to other substituents.

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(E)-7-(furan-2-yl)-7-pyridin-3-ylhept-6-enoic acid |

InChI |

InChI=1S/C16H17NO3/c18-16(19)9-3-1-2-7-14(15-8-5-11-20-15)13-6-4-10-17-12-13/h4-8,10-12H,1-3,9H2,(H,18,19)/b14-7+ |

InChI Key |

JMZSCCGTGJYVST-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=C\CCCCC(=O)O)/C2=CC=CO2 |

Canonical SMILES |

C1=CC(=CN=C1)C(=CCCCCC(=O)O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone for constructing α,β-unsaturated carboxylic acids. For the target compound, this approach involves:

- Step 1 : Preparation of a furan-2-yl-pyridin-3-yl ketone intermediate.

- Step 2 : Reaction with a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to form the α,β-unsaturated ester.

- Step 3 : Saponification of the ester to the carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, Suzuki coupling (furan-2-boronic acid + 3-bromopyridine) | 75–85 | |

| 2 | Ylide (Ph₃P=CHCO₂Et), THF, reflux | 65–70 | |

| 3 | NaOH (aq.), ethanol, 60°C | >90 |

Advantages : High stereoselectivity for the E-isomer due to ylide stability.

Limitations : Requires strict anhydrous conditions for ylide generation.

Heck Coupling Approach

Palladium-catalyzed Heck coupling can install the double bond while connecting heteroaromatic fragments:

- Step 1 : Synthesis of 7-bromohept-6-enoic acid ethyl ester.

- Step 2 : Coupling with furan-2-yl-pyridin-3-yl zincate or boronic acid.

- Step 3 : Deprotection of the ethyl ester to the acid.

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | P(o-tol)₃ (10 mol%) |

| Base | K₂CO₃ |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 100°C, 12 h |

Yield : 60–68%.

Stereoselectivity : >95% E-isomer due to steric hindrance during insertion.

Multi-Component Reaction (MCR) Strategy

Ugi or Passerini reactions enable rapid assembly of complex structures:

- Components :

- Furan-2-carbaldehyde

- Pyridin-3-amine

- Hept-6-enoic acid (pre-activated as a keto-acid)

- Condensation of aldehyde and amine to form imine.

- Cyclization with keto-acid under microwave irradiation (100°C, 20 min).

Outcome :

Oxidative Functionalization

Oxidation of allylic alcohols or alkenes offers a late-stage route:

- Starting Material : (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enol.

- Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

| Oxidant | Conversion (%) | Acid Yield (%) |

|---|---|---|

| Jones | 90 | 75 |

| TEMPO | 85 | 80 |

Drawback : Over-oxidation risks necessitate careful stoichiometry control.

Protective Group Considerations

To preserve functional groups during synthesis:

- Carboxylic Acid Protection : Ethyl ester (easily cleaved under basic conditions).

- Furan/Pyridine Stability : No protection needed under neutral or weakly acidic conditions.

- Reagent : LiOH (2 eq.), THF/H₂O (3:1), 0°C → RT.

- Efficiency : >95% recovery.

Stereochemical Control

The E-configuration is enforced by:

- Thermodynamic Control : In Wittig and Heck reactions, trans-addition dominates.

- Stereochemical Analysis : Confirmed via $$ ^1 \text{H} $$-NMR coupling constants ($$ J_{6,7} \approx 15.8 \, \text{Hz} $$).

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Wittig | 65–70 | High | Moderate |

| Heck | 60–68 | Very High | High |

| MCR | 50–55 | Moderate | Low |

| Oxidation | 75–80 | High | High |

Recommendation : The Heck coupling method balances yield and scalability, while Wittig offers simplicity for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the heptenoic acid chain can be reduced to form the corresponding heptanoic acid derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Heptanoic acid derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The compound features a furan ring and a pyridine moiety, which are known for their roles in enhancing biological activity. The structural formula can be represented as:This unique structure contributes to its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties:

The compound has shown promise in inhibiting the growth of cancer cells. Studies demonstrate that it induces apoptosis in melanoma cell lines, suggesting its potential as an anticancer agent. For instance, in vitro assays have indicated that the compound significantly reduces cell viability in melanoma cells, leading to increased caspase activity, which is a marker of apoptosis .

Anti-inflammatory Effects:

The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation. Its derivatives have been investigated for their ability to modulate cytokine production and inhibit inflammatory mediators .

Antioxidant Activity:

The presence of furan and pyridine rings contributes to the compound's antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.

Drug Development

The compound's pharmacological profile makes it a candidate for further development into therapeutic agents. Ongoing studies focus on optimizing its chemical structure to improve potency and selectivity against specific cancer types.

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological systems. Research has utilized various assays to elucidate its mode of action, including:

| Assay Type | Purpose | Findings |

|---|---|---|

| Cell Viability Assay | Determine cytotoxic effects | Significant reduction in viability observed |

| Apoptosis Assay | Assess induction of programmed cell death | Increased caspase 3/7 activity detected |

| Inflammatory Mediator Assay | Evaluate anti-inflammatory effects | Modulation of cytokine levels noted |

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on melanoma cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers after 48 hours of exposure .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation, this compound showed a significant reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The heptenoic acid chain can also interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Furan vs. Phenyl analogs (e.g., ) prioritize hydrophobicity, while furan may enhance solubility . Oxazole Modification: Compound 14 () replaces phenyl with an oxazole ring, significantly boosting TRA/TSI activity (Kd = 0.4 nM). The oxazole’s polarity and hydrogen-bonding capacity likely enhance target engagement .

- Therapeutic Overlap vs. Divergence: While Rosuvastatin () shares the hept-6-enoic acid backbone, its fluorophenyl and pyrimidinyl groups direct it toward cholesterol synthesis inhibition, showcasing how minor structural changes pivot pharmacological action . Indolizine derivatives () demonstrate the scaffold’s versatility in cardiovascular applications, though their mechanisms differ from thromboxane-targeted analogs .

Pharmacological Profiles

- Potency and Selectivity: Compound 14 () stands out with sub-nanomolar TRA affinity and dual TSI activity, attributed to its oxazole moiety and cyclohexylbutyl side chain. In contrast, phenyl and furan analogs may exhibit weaker or untested potency .

Biological Activity

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan and pyridine moiety, which may contribute to its biological activities. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound has been explored in various studies. A common method involves the reaction of pyridine derivatives with furan-containing compounds under specific conditions to yield the desired product. The synthetic pathway generally includes:

- Formation of intermediates through electrophilic aromatic substitution.

- Cyclization to form the heptenoic acid backbone.

- Purification using chromatographic techniques to isolate the final product.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth in breast, colon, and lung cancer cells.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of key enzymes involved in cell proliferation.

- Reactive oxygen species (ROS) generation , leading to oxidative stress in cancer cells.

- Modulation of signaling pathways related to apoptosis and cell survival.

Study 1: Antiproliferative Activity in Cancer Models

A study evaluated the antiproliferative effects of this compound on various cancer cell lines, demonstrating a dose-dependent response. The results indicated that higher concentrations significantly reduced cell viability compared to control groups.

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on understanding the apoptotic mechanisms triggered by this compound in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with this compound, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Heck coupling or Wittig reactions to introduce the α,β-unsaturated ester, followed by hydrolysis to the carboxylic acid. Optimization involves adjusting catalysts (e.g., Pd-based for Heck), temperature (60–100°C), and solvent polarity (DMF or THF). Use Design of Experiments (DoE) to evaluate factors like stoichiometry, reaction time, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most reliable for confirming the (E)-configuration of the double bond in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical: the absence of NOE between H6 and H7 confirms the trans configuration. UV-Vis spectroscopy (λmax ~250–300 nm for α,β-unsaturated acids) and IR (C=O stretch at ~1700 cm⁻¹) provide supplementary data. Cross-validate with single-crystal X-ray diffraction (as in analogous structures like (E)-7-(Pyren-1-yl)hept-6-enoic acid ).

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies at pH 3–9 (buffered solutions) under controlled temperatures (25°C and 40°C). Monitor degradation via HPLC-UV at 254 nm. The carboxylic acid group is prone to decarboxylation under acidic conditions, while the furan ring may hydrolyze in alkaline media. Use Arrhenius plots to extrapolate shelf-life .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, and how do they align with experimental data?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized via DFT calculations). Compare results with in vitro assays (e.g., enzyme inhibition IC50). Address discrepancies by refining force field parameters or incorporating solvation effects .

Q. How can contradictory results in the compound’s spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Re-examine sample purity via LC-MS. For NMR, use 2D techniques (COSY, HSQC) to assign overlapping signals. If crystal structures (e.g., ) conflict with solution-phase data, consider conformational flexibility or solvent effects. Employ dynamic NMR to probe exchange processes .

Q. What experimental designs are suitable for studying the compound’s interaction with metal ions in catalytic systems?

- Methodological Answer : Use Job’s plot method (UV-Vis titration) to determine stoichiometry. Pair with ITC (isothermal titration calorimetry) for binding constants (ΔH, ΔS). For catalytic activity, design a kinetic study varying metal ion concentration (e.g., Cu²⁺, Fe³⁺) and monitor reaction progress via GC-MS .

Q. How can variability in biological assay results (e.g., cytotoxicity) be minimized when testing this compound?

- Methodological Answer : Standardize cell lines (e.g., HepG2 for liver toxicity), passage numbers (<20), and culture conditions (serum-free media). Include internal controls (e.g., doxorubicin) and triplicate runs. Use ANOVA to identify outliers and apply Grubbs’ test for exclusion .

Data Presentation and Analysis

Table 1 : Key Physicochemical Properties of this compound

| Property | Method | Value/Observation | Reference |

|---|---|---|---|

| Melting Point | DSC | 158–160°C (decomp.) | |

| LogP (Partition Coefficient) | HPLC (C18 column, MeOH:H2O) | 2.3 ± 0.1 | |

| λmax (UV-Vis) | Ethanol solution | 268 nm (ε = 12,500 M⁻¹cm⁻¹) |

Table 2 : Common Pitfalls in Synthesis and Mitigation Strategies

| Pitfall | Solution |

|---|---|

| Low yield in Heck coupling | Use Pd(OAc)₂ with P(o-tol)₃ ligand; degas solvents |

| E/Z isomer separation | Reverse-phase HPLC (ACN:H2O + 0.1% TFA) |

Critical Evaluation of Evidence

- Structural data from X-ray crystallography (e.g., ) provides high-confidence confirmation of stereochemistry but may not reflect solution-phase conformations.

- Limitations in experimental designs (e.g., small sample sizes in stability studies ) highlight the need for replication across independent labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.